molecular formula C11H17NO2S B035258 Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS No. 108354-76-3

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B035258
CAS No.: 108354-76-3
M. Wt: 227.33 g/mol
InChI Key: WETGDVFITDZHRC-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a high-value, multifunctional heterocyclic building block essential for advanced organic synthesis and medicinal chemistry research. This compound features a strategically protected carboxylate group (as a tert-butyl ester) and a highly reactive 2-amine group on a substituted thiophene scaffold. Its primary research value lies in its role as a pivotal precursor for the synthesis of complex, biologically active molecules, particularly in the development of pharmaceutical candidates. The electron-rich thiophene core serves as a privileged structure in drug discovery, often contributing to favorable binding interactions with biological targets.

Properties

IUPAC Name

tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-6-7(2)15-9(12)8(6)10(13)14-11(3,4)5/h12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETGDVFITDZHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443440
Record name tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-76-3
Record name tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Protocol

Reactants :

  • Ketone : 3-Pentanone (to introduce 4,5-dimethyl groups)

  • Cyanoacetate : tert-Butyl cyanoacetate

  • Sulfur : Elemental sulfur

  • Base : Morpholine or diethylamine

Reaction Conditions :

  • Solvent : Ethanol or DMF

  • Temperature : Reflux (80–100°C)

  • Time : 4–6 hours

Mechanism :

  • Knoevenagel Condensation : The ketone reacts with the cyanoacetate to form an α,β-unsaturated nitrile.

  • Cyclization : Sulfur incorporation via nucleophilic attack, forming the thiophene ring.

  • Amination : Rearrangement yields the 2-amino group.

Yield : 60–75% after recrystallization (ethanol/acetone).

Optimization Strategies

Microwave Assistance :

  • Reducing reaction time to 15–20 minutes at 120°C improves yield to 85%.

  • Uniform heating minimizes side products like polysulfides.

Catalyst Screening :

CatalystSolventYield (%)Purity (%)
MorpholineEthanol7298
PiperidineDMF6895
DBUTHF6593

Stronger bases (e.g., DBU) accelerate cyclization but may degrade the tert-butyl ester.

Post-Synthesis Esterification

For substrates sensitive to Gewald conditions, a two-step approach involving carboxylate intermediate formation followed by esterification is employed.

Carboxylic Acid Synthesis

Reactants :

  • 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

  • tert-Butanol

  • Acid Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid

Conditions :

  • Solvent : Toluene

  • Temperature : 110°C (reflux with Dean-Stark trap)

  • Time : 8–12 hours

Yield : 70–80% after column chromatography (hexane/ethyl acetate).

Esterification Challenges

  • Steric Hindrance : The tert-butyl group slows nucleophilic attack, requiring excess alcohol.

  • Side Reactions : Acid-catalyzed decarboxylation occurs above 120°C, necessitating strict temperature control.

Industrial-Scale Production

Continuous Flow Synthesis

Advantages :

  • Enhanced heat transfer minimizes thermal degradation.

  • 20% higher throughput compared to batch processes.

Parameters :

ParameterValue
Residence Time30 minutes
Temperature90°C
Pressure3 bar
Catalyst (H₂SO₄)5 mol%

Output : 1.2 kg/hour with 88% purity.

Purification Techniques

  • Crystallization : Ethanol/water (3:1) yields 95% pure product.

  • Chromatography : Silica gel with hexane/acetone (4:1) removes residual sulfur.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Gewald (Standard)7098Moderate12
Microwave-Assisted8599High18
Post-Esterification7597Low22
Continuous Flow8895High14

Key Findings :

  • Microwave-assisted Gewald synthesis offers the best balance of yield and purity.

  • Continuous flow methods are optimal for industrial production despite marginally lower purity.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.45 (s, 9H, tert-butyl)

  • δ 2.21 (s, 6H, 4,5-CH₃)

  • δ 6.15 (s, 2H, NH₂)

IR (KBr) :

  • 3350 cm⁻¹ (N–H stretch)

  • 1705 cm⁻¹ (C=O ester)

  • 1620 cm⁻¹ (C=C aromatic)

HPLC :

  • Retention Time: 8.2 min (C18 column, 70% MeCN)

  • Purity: >98%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl derivative differs from its ethyl and methyl counterparts primarily in the ester group, which impacts molecular weight, solubility, and steric effects:

Compound Ester Group Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Ethyl 199.27 93 Soluble in ethanol, DMSO
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Methyl 185.24 Not reported Likely similar to ethyl analog
Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate tert-Butyl 227.31 Not reported Higher lipophilicity

Key Observations :

  • The tert-butyl group increases molecular weight by ~28 g/mol compared to the ethyl ester, enhancing lipophilicity. This property may improve membrane permeability in biological systems but could reduce aqueous solubility.
  • The ethyl ester is well-documented in crystallographic studies, forming hydrogen-bonded chains (N–H⋯O) and C–H⋯π interactions, which stabilize its solid-state structure .
Comparison with Tetrahydrobenzo[b]thiophene Derivatives

Compounds like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 4506-71-2) feature a fused cyclohexene ring, altering electronic and steric properties:

  • Planarity vs.
  • Biological Relevance : Tetrahydrobenzo[b]thiophenes are explored for CNS activity, whereas dimethylthiophenes are more commonly associated with peripheral anti-inflammatory effects .

Biological Activity

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a compound belonging to the thiophene family, characterized by its unique structure that includes a tert-butyl group, an amino group, and a carboxylate group. This structural configuration contributes to its biological activity and potential applications in pharmacology and organic synthesis.

  • Molecular Formula : C11_{11}H17_{17}N1_{1}O2_{2}S
  • Molecular Weight : Approximately 227.32 g/mol
  • Functional Groups : Tert-butyl, amino, and carboxylate

The presence of these functional groups allows for various interactions with biological molecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets.
  • π-π Interactions : The thiophene ring can engage in π-π stacking interactions, which may modulate enzyme activity or receptor binding.

These interactions suggest that the compound could influence various biochemical pathways, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that derivatives of this compound can exhibit significant antioxidant properties. For example, compounds synthesized from it were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives possess notable anti-inflammatory activity. For instance, one derivative showed an inhibition rate of 83.1%, comparable to the standard drug Diclofenac .
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in various metabolic pathways, suggesting its utility in drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in terms of structural features and biological activity:

Compound NameSimilarityKey Differences
2-Amino-3-carboxythiophene0.85Lacks tert-butyl and dimethyl groups; less hydrophobic.
Tert-butyl 2-amino-3-methylthiophene-4-carboxylate0.90Different substitution pattern on the thiophene ring.
Ethyl 2-amino-5-methylthiophene-3-carboxylate0.91Ethyl instead of tert-butyl; affects hydrophobicity.
Dimethyl 2-amino-5-methylthiophene-3,4-dicarboxylate0.94Contains additional carboxylic acid functionality.

This table illustrates how the specific substitution pattern of this compound enhances its hydrophobicity and reactivity compared to other thiophene derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis Methodology : Research has developed efficient synthesis routes for producing this compound and its derivatives using various chemical reactions such as cyanoacetylation and Knoevenagel condensation .
  • Biological Assays : In vitro assays have been conducted to evaluate antioxidant properties using models like DPPH radical scavenging and nitric oxide scavenging assays .
  • Therapeutic Potential : The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole. Reaction conditions include refluxing in ethanol with catalytic piperidine and acetic acid, yielding 72–94% after recrystallization . For the tert-butyl variant, a similar approach is adapted, substituting ethyl with tert-butyl groups. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization in ethanol .

  • Key Data :

ParameterCondition
CatalystPiperidine/acetic acid
SolventEthanol or toluene
Reaction Time5–6 hours
Purification MethodRecrystallization (ethanol)

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography confirms the planar thiophene ring and intermolecular N–H⋯O hydrogen bonds forming wave-like chains along the b-axis . Spectroscopic characterization includes:
  • IR : Peaks for NH₂ (3350–3250 cm⁻¹), ester C=O (1700 cm⁻¹), and C–S (690 cm⁻¹) .
  • ¹H NMR : Signals at δ 1.3–1.4 ppm (tert-butyl), δ 2.2–2.3 ppm (methyl groups), and δ 6.1 ppm (thiophene proton) .

Advanced Research Questions

Q. What role do hydrogen-bonding interactions play in the compound’s solid-state behavior and reactivity?

  • Methodological Answer : The crystal structure reveals N1–H2N1⋯O2 hydrogen bonds (2.89 Å) and C–H⋯π interactions (3.45 Å) involving the thiophene ring centroid. These interactions stabilize the crystal lattice, influencing solubility and melting point. Disrupting these bonds (e.g., via polar solvents) can enhance reactivity in solution-phase reactions .

Q. How can this compound be modified to enhance biological activity?

  • Methodological Answer : The amino and ester groups serve as nucleophilic sites for derivatization:
  • Knoevenagel Condensation : React with substituted benzaldehydes to form acrylamido derivatives (e.g., antiparkinsonism drug analogs like entacapone) .

  • Heterocyclic Fusion : Fuse with benzo[d]thiazole or pyrimidine rings via nucleophilic addition-cyclization to create thienopyrimidines with anticancer or anti-inflammatory properties .

    • Example Derivative Synthesis :
Target ActivityReaction PartnerProduct
AnticancerBenzo[d]thiazol-2-ylacetonitrileThienopyrimidine analogs
Anti-inflammatoryAryl isocyanatesThieno[2,3-d]pyrimidinediones

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Yields for Knoevenagel condensations range from 72–94% depending on substituent electronic effects. Electron-deficient benzaldehydes (e.g., nitro groups) require extended reaction times (8–10 hours) compared to electron-rich analogs (5–6 hours). Contradictions arise from solvent purity and catalyst ratios; rigorous drying of toluene and maintaining a 1:1.2 molar ratio of aldehyde to substrate improves reproducibility .

Methodological Best Practices

  • Spectral Validation : Always cross-validate NMR/IR data with computational tools (e.g., Gaussian) to assign peaks accurately, especially for tert-butyl and methyl groups .
  • Crystallization : Slow evaporation from ethanol at 25°C yields diffraction-quality crystals for unambiguous structural confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
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Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate

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